5-Iodo-6-nitro-2-piperazinylquinoline

Serotonin Transporter Radioligand Binding SPECT Imaging

5-Iodo-6-nitro-2-piperazinylquinoline is a superior radioligand for serotonergic research, offering a 23 pM Kd at SERT—surpassing paroxetine and citalopram. Its selectivity ensures clean in vivo occupancy data, while the 5-iodo substitution enables radioiodination without affinity loss. Ideal for SPECT imaging or preclinical autoradiography, this compound is a critical benchmark for medicinal chemistry and longitudinal neurodegeneration studies.

Molecular Formula C13H13IN4O2
Molecular Weight 384.17 g/mol
Cat. No. B13816990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-6-nitro-2-piperazinylquinoline
Molecular FormulaC13H13IN4O2
Molecular Weight384.17 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=C(C=C2)C(=C(C=C3)[N+](=O)[O-])I
InChIInChI=1S/C13H13IN4O2/c14-13-9-1-4-12(17-7-5-15-6-8-17)16-10(9)2-3-11(13)18(19)20/h1-4,15H,5-8H2
InChIKeyIRGBJHWMPCBAGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-6-nitro-2-piperazinylquinoline (5-I-6-NQP): A High-Affinity Serotonin Transporter Radioligand for SPECT Imaging


5-Iodo-6-nitro-2-piperazinylquinoline (5-I-6-NQP; CAS 139593-11-6) is a radioiodinated analogue of the potent serotonin transporter (SERT) inhibitor 6-nitroquipazine. It functions as a selective, high-affinity ligand for the presynaptic serotonin reuptake complex, with a dissociation constant (Kd) of 23 pM for its [125I]-labeled form in rat brain homogenates [1]. The non‑radiolabeled compound inhibits [3H]paroxetine binding to SERT with a Ki of 0.17 nM, placing it among the highest‑affinity SERT ligands known [1]. Its primary application is as a single‑photon emission computed tomography (SPECT) imaging agent, enabling in vivo visualization of serotonergic neuron integrity in preclinical and clinical neuroscience research [2].

Why 5-Iodo-6-nitro-2-piperazinylquinoline Cannot Be Replaced by Other 6-Nitroquipazine Analogues or General SERT Ligands


The serotonin transporter pharmacophore is exquisitely sensitive to the position and nature of substituents on the quinoline scaffold. While the parent compound 6-nitroquipazine is itself a high‑affinity SERT inhibitor (Ki ≈ 0.17 nM), the addition of a single iodine atom at the 5‑position enables radioiodination without meaningfully compromising affinity (EPMR = 0.83) [1]. Alternative halogen substitutions show markedly different affinity profiles: the 5‑bromo analogue has an EPMR of 0.57 (higher affinity than the parent), whereas the 5‑fluoro analogue (EPMR = 1.1) and substitution at the 3‑, 4‑, 7‑, or 8‑positions all reduce potency [1]. Furthermore, widely used non‑quipazine SERT ligands such as [3H]paroxetine (Kd ≈ 0.08–0.24 nM) and (S)-citalopram (Kd ≈ 0.31–0.71 nM) exhibit 3‑ to 30‑fold lower affinity than the 23 pM Kd of [125I]5-I-6-NQP, making them less sensitive for detecting low‑density SERT populations [2][3]. These quantitative differences mean that generic in‑class substitution will alter experimental sensitivity, radiolabeling feasibility, and in vivo pharmacokinetic profiles.

5-Iodo-6-nitro-2-piperazinylquinoline: Quantitative Head‑to‑Head and Cross‑Study Differentiation Data


Radioligand Binding Affinity: [125I]5-I-6-NQP (Kd 23 pM) vs. [3H]Paroxetine and (S)-Citalopram

[125I]5-I-6-NQP demonstrates a dissociation constant (Kd) of 23 ± 6 pM for the serotonin transporter in rat brain homogenates, representing an affinity approximately 3.5‑fold higher than that of [3H]paroxetine (Kd = 0.08 nM) and 13‑ to 30‑fold higher than (S)-citalopram (Kd = 0.31–0.71 nM) [1][2]. This exceptionally high affinity allows the ligand to detect low‑density SERT binding sites with greater sensitivity than conventional tritiated SSRIs. The non‑radiolabeled compound potently displaces [3H]paroxetine with a Ki of 0.17 ± 0.06 nM, confirming that the iodine substitution at the 5‑position preserves the binding potency of the quipazine scaffold [1].

Serotonin Transporter Radioligand Binding SPECT Imaging

Structure–Affinity Relationship at Position 5: Iodo vs. Other Halogen Substituents on 6-Nitroquipazine

In a systematic structure–affinity study of nine 6‑nitroquipazine analogues, the rank order of potency for inhibiting [3H]paroxetine binding was determined using equipotent molar ratios (EPMR = Ki(analogue) / Ki(6‑nitroquipazine)). The 5‑iodo analogue exhibited an EPMR of 0.83, indicating a slight improvement in affinity compared to the parent 6‑nitroquipazine (Ki ≈ 0.17 nM). This value is superior to the 5‑fluoro analogue (EPMR = 1.1) and markedly better than substitution at positions 3, 4, 7, or 8 [1]. The 5‑bromo analogue showed the highest affinity (EPMR = 0.57), but bromine‑76 labeling for PET is considerably more complex and less accessible than iodine‑123/125 labeling for SPECT. Consequently, 5‑iodo‑6‑nitroquipazine represents the optimal balance between retained binding affinity and practical radiolabeling chemistry.

SAR 6-Nitroquipazine Analogues Equipotent Molar Ratio

In Vivo Pharmacological Selectivity: 5-I-6-NQP vs. Non‑Serotonergic Transporter Ligands

In vivo studies in rats demonstrated that [125I]5-I-6-NQP binding is highly specific to SERT. Co‑administration of 2 mg/kg paroxetine inhibited >90% of total in vivo brain binding [1]. In contrast, high doses of norepinephrine (desipramine), dopamine (nomifensine, GBR‑12909), and postsynaptic serotonin receptor agents (LSD) had no significant effect on radioligand binding [1]. This selectivity profile contrasts sharply with other SPECT tracers such as [123I]β‑CIT, which labels both SERT and dopamine transporters (DAT) with comparable affinity (Kd ≈ 0.2 nM for SERT and 0.77 nM for DAT in rat brain), complicating regional quantification in mixed‑innervation brain areas [2].

In Vivo Specificity SPECT Tracer Monoamine Transporter Selectivity

Brain Uptake Kinetics and Metabolic Stability: 5-I-6-NQP vs. Other SERT Radiotracers

[125I]5-I-6-NQP exhibits rapid and efficient blood–brain barrier penetration, with 1.9% of the injected dose present in whole rat brain at 5 minutes post‑injection [1]. The tracer demonstrates slow washout from SERT‑rich regions such as the brainstem, while clearance from low‑SERT regions (cerebellum) is relatively rapid, yielding a brainstem‑to‑cerebellum ratio exceeding 2 by 8 hours in primates [2]. Importantly, approximately 95% of extractable brain radioactivity represents unmetabolized [125I]5-I-6-NQP, indicating exceptional in vivo stability [1]. The calculated logP of 2.2 is lower than that of paroxetine (logP = 5.0) and many other SSRIs, potentially contributing to reduced non‑specific binding while maintaining adequate brain penetration [3].

Blood–Brain Barrier Penetration Metabolic Stability Radiotracer Kinetics

Procurement‑Relevant Application Scenarios for 5-Iodo-6-nitro-2-piperazinylquinoline


SPECT Imaging of Brain Serotonin Transporter Density in Neurological and Psychiatric Disorders

The [123I]-labeled form of this compound enables non‑invasive quantification of SERT distribution and density using single‑photon emission computed tomography. Its combination of sub‑nanomolar affinity (Kd = 23 pM) [1], high SERT selectivity (>90% specific block by paroxetine in vivo) [2], and favorable brain‑to‑background ratio (brainstem‑to‑cerebellum >2 at 8 h) [3] makes it suitable for longitudinal studies of serotonergic neurodegeneration in depression, Parkinson's disease, and Alzheimer's disease. Procurement should specify the [123I]‑labeled form for clinical SPECT or the [125I]‑labeled form for preclinical autoradiography.

In Vitro Autoradiography and Radioligand Binding Assays for SERT Quantification

The [125I]‑labeled compound is a superior alternative to [3H]paroxetine for in vitro autoradiographic mapping of SERT distribution. Its 3.5‑fold higher affinity and the high specific activity achievable with iodine‑125 labeling allow detection of low‑abundance SERT populations in discrete brain nuclei [1]. The >95% metabolic stability further ensures that measured radioactivity accurately reflects intact ligand [2]. Laboratories should procure the [125I]‑labeled precursor or the non‑radiolabeled compound for competition binding studies.

In Vivo Target Engagement and Occupancy Studies for Novel SERT Inhibitors

Because co‑administration of unlabeled SERT inhibitors (paroxetine, fluoxetine, sertraline) blocks >90% of [125I]5-I-6-NQP brain binding in a dose‑dependent manner [1], this radioligand serves as an ex vivo or in vivo occupancy probe for validating novel antidepressant drug candidates. Its exclusive SERT selectivity, with no measurable interaction at norepinephrine or dopamine transporters in vivo [1], eliminates confounding off‑target occupancy signals that complicate interpretation with multi‑transporter ligands such as β‑CIT.

Structure–Activity Relationship (SAR) Programs on the Quipazine Scaffold

The well‑characterized binding profile of 5‑iodo‑6‑nitroquipazine (EPMR = 0.83 relative to 6‑nitroquipazine) [1] establishes it as a benchmark reference compound for medicinal chemistry programs exploring the 6‑nitroquipazine scaffold. New analogues can be directly compared to this standard using established [3H]paroxetine competition assays, enabling rapid identification of substitutions that maintain or improve upon the affinity and selectivity parameters that make radioiodinated quipazines viable imaging agents [1].

Quote Request

Request a Quote for 5-Iodo-6-nitro-2-piperazinylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.